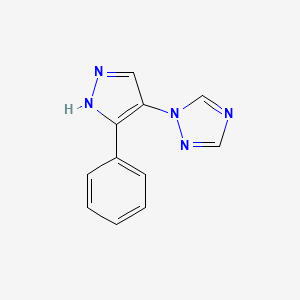

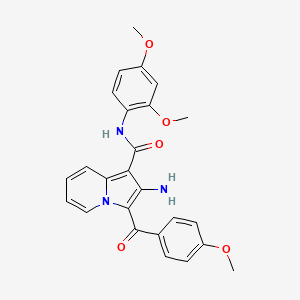

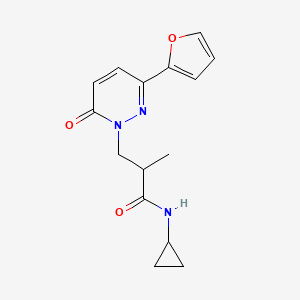

![molecular formula C18H13N3 B2551922 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline CAS No. 866131-69-3](/img/structure/B2551922.png)

2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline, also known as PPQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPQ is a heterocyclic compound that contains a pyrrole ring and a quinoxaline ring. It has been shown to possess various biological activities, including antitumor, antimicrobial, and antiviral properties.

科学的研究の応用

Synthesis and Characterization

- Quinoxalines are nitrogen-embedded heterocyclic compounds with versatile applications. An organic salt synthesized via oxidative cyclization, characterized by various techniques, demonstrates the potential for new compounds in this class, highlighting the ionic nature and high reactivity of such compounds (Faizi et al., 2018).

- A method for the selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines showcases the compound's importance in pharmaceutical research and organic synthesis. This method demonstrates the compatibility of various functional groups and heterocycles, enhancing diversification (Le et al., 2021).

Biological Activity

- New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives were synthesized and showed promising antimycobacterial activity against Mycobacterium tuberculosis, contributing to tuberculosis treatment research (Guillon et al., 2004).

- A study on the iodine-catalyzed synthesis of pyrrolo- and indolo[1,2-a]quinoxalines using environmentally friendly oxidants points towards green chemistry applications in creating these compounds (Wang et al., 2015).

Material Science and Sensory Applications

- Quinoxaline-containing compounds have been designed as electronic transporting materials for blue phosphorescent organic light-emitting diodes (PhOLEDs), showing the impact of LUMO distribution on device performance (Yin et al., 2016).

- Fluorinated quinoxaline derivatives have been explored as neutral anion receptors with augmented affinities and selectivities, demonstrating potential in sensor technology (Anzenbacher et al., 2000).

Environmental and Agricultural Applications

- The synthesis of pyrrolo[1,2-a]quinoxalines using visible-light photoredox catalysis presents a mild and environmentally friendly method, contributing to the development of nitrogen-rich heterocycles (He et al., 2014).

- Novel quinoxaline derivatives exhibit pesticidal activities, including herbicidal, fungicidal, and insecticidal properties, highlighting their potential as environmentally benign alternatives for agricultural applications (Liu et al., 2020).

作用機序

Target of Action

Similar compounds have been known to target kinases , which play a crucial role in cellular signaling and regulation.

Mode of Action

It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The compound 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline may affect several biochemical pathways. For instance, similar compounds have been found to downregulate MYC and E2F targets, genes known to be involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceasome and DNA repair .

Result of Action

Similar compounds have shown high efficacy in controlling tumor size in relevant lymphoma models .

将来の方向性

Pyrrolo[1,2-a]quinoxalines, including “2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline”, have shown potential in various biological activities, including antimalarial activity, antitumor activity, HIV-1 reverse transcriptase inhibitors, human protein kinase CK2 inhibitors, PARP-1 inhibitors, and non-peptide glucagon receptor antagonists . Therefore, it is highly desirable to develop new methods for the construction of this important skeleton .

特性

IUPAC Name |

2-(3-pyrrol-1-ylphenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3/c1-2-9-17-16(8-1)19-13-18(20-17)14-6-5-7-15(12-14)21-10-3-4-11-21/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKPHUMVJHORTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

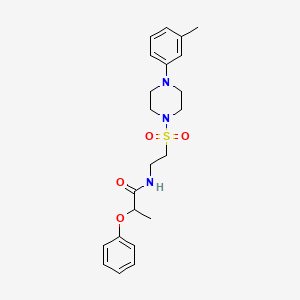

![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)

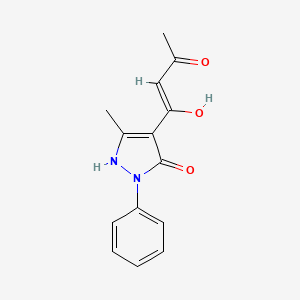

![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)

![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)

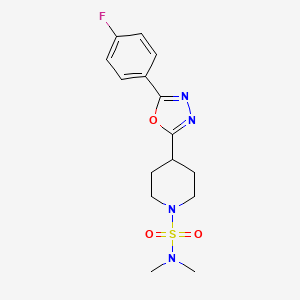

![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)